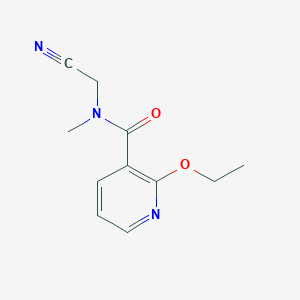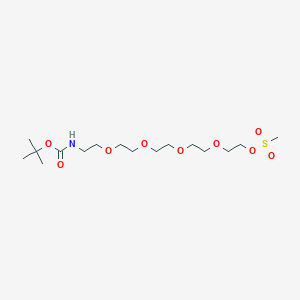
t-Boc-N-Amido-PEG5-Ms
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-Amido-PEG5-Ms: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (methanesulfonyl) group. The t-Boc group can be removed under acidic conditions to produce a reactive free amine, while the mesyl group serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases the water solubility of the compound .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG5-Ms is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by PROTACs . The role of these targets varies depending on the specific protein being targeted, but generally, they are involved in essential cellular processes.
Mode of Action
This compound contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions to produce a reactive free amine . This free amine can then interact with its targets, leading to changes in their function or degradation . The mesyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets of the PROTACs. It is known that protacs generally work by inducing the degradation of target proteins, which can affect various biochemical pathways depending on the function of the degraded protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its water solubility , which could potentially enhance its absorption and distribution within the body. The exact ADME properties would need to be determined experimentally.
Result of Action
The result of this compound’s action is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of acidic conditions is necessary for the removal of the t-Boc group and the production of a reactive free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s water solubility , which could influence its action in aqueous environments such as bodily fluids.
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG5-Ms plays a significant role in biochemical reactions. It contains a Boc protecting group and a mesyl group . The Boc group can be removed under acidic conditions to produce a reactive free amine . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of the compound .
Cellular Effects
It is known that the hydrophilic PEG spacer in the compound can increase its water solubility , which may influence its interactions with cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the removal of the Boc group under acidic conditions to produce a reactive free amine . The mesyl group acts as a good leaving group for nucleophilic substitution reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-N-Amido-PEG5-Ms typically begins with a PEG derivative containing an amino group and a Boc-protected amino group.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in solvents like dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) at controlled temperatures.
Industrial Production Methods:
- The industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The product is then purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The mesyl group in t-Boc-N-Amido-PEG5-Ms is a good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under acidic conditions to yield a free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the t-Boc group.
Major Products:
Scientific Research Applications
Chemistry:
- t-Boc-N-Amido-PEG5-Ms is used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates .
Biology:
- In biological research, it is used to modify biomolecules, enhancing their solubility and stability .
Medicine:
- It is employed in the development of drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents .
Industry:
Comparison with Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2H: This compound contains a t-Boc protected amine and a carboxyl group, with two PEG units to improve solubility.
t-Boc-N-Amido-dPEG23-Amine: Provides two amino groups, one of which is protected by a t-Boc group, for reactions with aldehydes, ketones, and carboxylic acids.
Uniqueness:
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHYLBKEJWWORN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
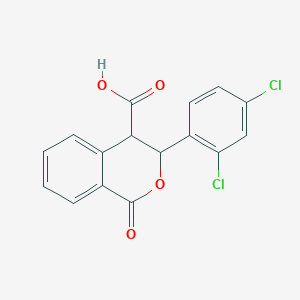
![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)
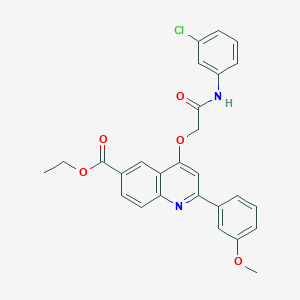
![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)
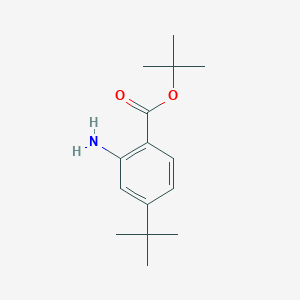
![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)
![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
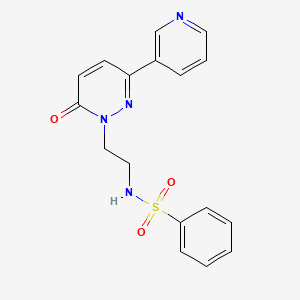
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
